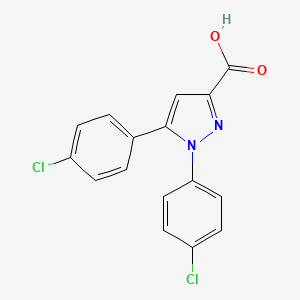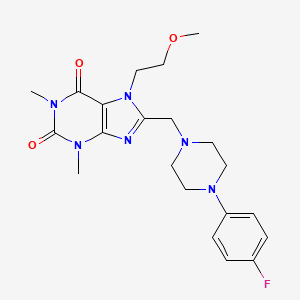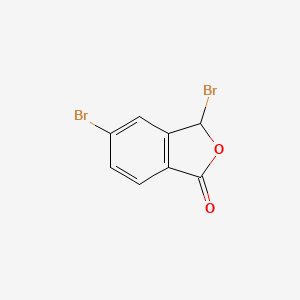
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (1,5-BCPPA) is an organic compound used as an intermediate in pharmaceutical and agrochemical synthesis. It is a white crystalline solid with a molecular weight of 324.09 g/mol. Its melting point is 128-130 °C and its boiling point is 296 °C. 1,5-BCPPA is hydrophobic and has a low solubility in water, but it is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Structural Diversity
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has been used in synthesizing coordination polymers. Cheng et al. (2017) explored the structural diversity of metal coordination polymers assembled from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These polymers exhibit unique thermal and luminescence properties, which are significant in material science research (Cheng et al., 2017).
Crystal Structure and Synthesis
Kumarasinghe et al. (2009) focused on the synthesis and crystal structure of compounds closely related to this compound. Their research provided essential insights into the regiospecific synthesis and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Novel Ligands and Medicinal Chemistry
Dalinger et al. (2020) investigated the synthesis of novel ligands based on 1H-pyrazole-3(5)-carboxylic acids. These ligands, incorporating the triazole moiety, are valuable for their potential applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Synthesis of Pyrazole Derivatives
Beck et al. (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, which are chemical hybridizing agents in wheat and barley. This research highlights the agricultural applications of pyrazole derivatives (Beck, Lynch, & Wright, 1988).
Spectroscopic and Nonlinear Optical Properties
Tamer et al. (2015) conducted a study on a compound similar to this compound, focusing on its spectroscopic evaluations and nonlinear optical properties. This research is crucial for understanding the optical behavior of these compounds (Tamer et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the serotonin reuptake transporter protein (SERT) . SERT plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness, in the synaptic cleft.
Mode of Action
The compound interacts with SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin on the post-synaptic neuron.
Biochemical Pathways
The inhibition of SERT affects the serotonin pathway. By preventing the reuptake of serotonin, this compound can potentially increase the duration and intensity of serotonin’s effects. This can influence various physiological functions that are regulated by serotonin, including mood, appetite, and sleep .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neuronal signaling due to the increased presence of serotonin in the synaptic cleft. This could lead to changes in mood and behavior, given serotonin’s role in these aspects of brain function .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its potential as an antidepressant, including in vivo testing and clinical trials . Additionally, research could be conducted to better understand its physical and chemical properties, as well as its safety and environmental impact.
Eigenschaften
IUPAC Name |
1,5-bis(4-chlorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPPBETYPPIQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)
![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)
![5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3014231.png)




![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)
![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)